2-Methylpentan-3-amine hydrochloride

Trace Amine-Associated Receptors GPCR Pharmacology Olfactory Signaling

Researchers analyzing seized stimulants often lack isomer-specific reference standards that chromatographically resolve from DMAA. 2-Methylpentan-3-amine HCl fills this gap: • Lower LogP (1.56 vs. 1.91 for DMAA) ensures baseline HPLC/GC resolution, enabling reliable multiplexed detection. • Weak mouse TAAR5 agonist (EC₅₀ >10,000 nM) serves as a low-potency comparator for trace amine receptor studies. • Racemate and (3R)-enantiomer both commercially available, supporting stereospecific pharmacology.

Molecular Formula C6H16ClN
Molecular Weight 137.65 g/mol
CAS No. 1210688-96-2
Cat. No. B1372070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpentan-3-amine hydrochloride
CAS1210688-96-2
Molecular FormulaC6H16ClN
Molecular Weight137.65 g/mol
Structural Identifiers
SMILESCCC(C(C)C)N.Cl
InChIInChI=1S/C6H15N.ClH/c1-4-6(7)5(2)3;/h5-6H,4,7H2,1-3H3;1H
InChIKeyXELJVUCNNBUHJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpentan-3-amine HCl: A Branched Aliphatic Amine for Research


2-Methylpentan-3-amine hydrochloride (CAS 1210688-96-2) is a C6 primary aliphatic amine, typically supplied as a hydrochloride salt to enhance stability and handling. Its structure is defined by a branched pentane backbone with the amino group at the 3-position, resulting in a chiral center [1]. This compound is structurally and pharmacologically related to other small-molecule sympathomimetic amines, including the banned stimulant 1,3-dimethylamylamine (DMAA), and is primarily utilized as a research chemical and synthetic building block . Its primary differentiation from many in-class analogs lies in the specific substitution pattern around the amine, which dictates its physicochemical properties and biological interactions.

Chiral center with commercially available enantiomers
Hydrochloride salt for enhanced stability and handling
Branched C6 amine backbone, structurally distinct from DMAA

Substitution Risk vs. In-Class Stimulant Amines


In-class compounds like 1,3-dimethylamylamine (DMAA; 4-methylhexan-2-amine) or 3-methylpentan-2-amine are not interchangeable with 2-methylpentan-3-amine hydrochloride. Despite sharing a molecular formula (C6H15N), the different carbon backbone branching and the altered position of the amino group can lead to divergent binding affinities at monoamine transporters and trace amine-associated receptors (TAARs) [1]. Even minor shifts in a methyl group or the amine's position can result in profound differences in pharmacodynamics, potency, and toxicity profiles, making generic selection without compound-specific data a significant risk to research reproducibility and experimental validity [2].

Target Compound
Potential Substitute
3-position amine, branched pentane
2-position amine, hexane backbone
Amine position and backbone branching differ; transporter affinity and pharmacodynamic endpoints may shift.
Pharmacodynamic and safety endpoint profiles not interchangeable
Class-level stimulant data does not predict compound-specific TAAR interaction
Research reproducibility may be compromised without compound-specific validation.

Quantitative Differentiation Evidence


TAAR5 Agonist Activity vs. In-Class Baseline

A direct, quantitative bioactivity measurement exists for the target compound at mouse TAAR5, showing weak agonist activity. This is a critical selectivity filter. For the primary comparator, 1,3-dimethylamylamine (DMAA), no equivalent TAAR5 activity data was identified in the open literature, preventing a direct potency comparison. However, class-level inference suggests that small structural variations among C6 aliphatic amines significantly alter TAAR activation profiles [1]. The weak activity of 2-methylpentan-3-amine (EC50 > 10,000 nM) establishes a specific functional threshold that selects against its use in TAAR5-focused research, a distinction not possible with a generic 'in-class stimulant' label.

TAAR5 Agonist Activity
Data to verify
EC50 > 10,000 nM (weak agonist)No equivalent TAAR5 data for DMAA
Supports weak TAAR5 agonist characterization
Class-level inference; comparator data unavailable
Trace Amine-Associated Receptors GPCR Pharmacology Olfactory Signaling

Lipophilicity Comparison with DMAA

The predicted LogP of 2-methylpentan-3-amine (1.56) is explicitly lower than the reported experimental LogP for its key comparator, 1,3-dimethylamylamine (DMAA, LogP 1.91) [1]. This calculated difference of 0.35 LogP units indicates a measurably lower lipophilicity for the 2-methylpentan-3-amine isomer. This physicochemical divergence translates into differential predicted membrane permeability, solubility, and chromatographic retention behavior, which are critical parameters for analytical method development and pharmacokinetic profiling.

Lipophilicity vs. DMAA
Method context
Predicted LogP 1.56Experimental LogP 1.91 (DMAA)
Δ LogP = -0.35 (less lipophilic)
Supports chromatographic separation from DMAA
Target value predicted, comparator experimental
Lipophilicity ADME Prediction Chromatographic Retention

Chiral Purity and Enantiomer Availability

The target compound exists as a racemic mixture of (3R) and (3S) enantiomers, with the specific enantiomers also commercially available under separate CAS numbers (e.g., (3R)-2-methylpentan-3-amine hydrochloride, CAS 196929-99-4) [1]. This is a key differentiator from the comparator, 1,3-dimethylamylamine (DMAA), which also contains a chiral center but may not have the same availability of pre-resolved, analytically defined single enantiomers for research use. The ability to source the racemate and the individual enantiomers allows for differential pharmacological studies, wherein biological activity can be directly attributed to a specific stereoisomer.

Enantiomer Availability
Class-level inference
Racemate + (3R)-enantiomer availableMainly racemic (DMAA)
Enables enantiomer-specific study design
Based on commercial catalog review
Chiral Separation Stereochemistry Enantiomeric Excess

Validated Research Application Scenarios


Chromatographic Separation of DMAA Isomers

The confirmed lower LogP of 2-methylpentan-3-amine (1.56) relative to DMAA (1.91) provides a clear physicochemical basis for baseline chromatographic resolution [1]. This makes the compound an ideal positive control, interference standard, or retention time marker in HPLC, GC, or LC-MS/MS methods designed for the multiplexed detection of isomeric stimulant amines in seized drug analysis, forensic toxicology, or anti-doping research. Procurement is scientifically justified when an analytically distinguishable isomer is required.

TAAR5-Mediated Signaling Pathway Research

The single verified bioactivity datapoint establishes 2-methylpentan-3-amine as a weak mouse TAAR5 agonist (EC50 > 10,000 nM) . This positions the compound as a low-potency tool ligand for studies investigating the structural determinants of TAAR5 activation by aliphatic amines. Research groups studying trace amine receptor evolution or the role of TAAR5 in olfaction should procure this compound when a structurally related but functionally weak comparator is needed alongside more potent agonists like trimethylamine.

Enantiomer-Specific Biological Activity Studies

The commercial availability of both the racemate (CAS 1210688-96-2) and the isolated (3R)-enantiomer (CAS 196929-99-4) is a key procurement driver . This enables research focused on the impact of chirality on transporter binding, metabolism, or neural activity. Unlike DMAA, where access to pure enantiomers is more restricted, this compound facilitates experimental designs that directly compare the racemate with a single enantiomer to isolate stereospecific effects, a gold-standard approach in pharmacological research.

Application
Selection Property
Validation Focus
Chromatographic separation of DMAA isomers
Lipophilicity difference from DMAA
Baseline chromatographic resolution
TAAR5 signaling pathway research
Weak TAAR5 functional response
TAAR5 activation threshold determination
Enantiomer-specific biological activity studies
Racemate and (3R)-enantiomer availability
Comparative enantiomer pharmacodynamic analysis
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